molecular formula C13H15NO3 B3043765 5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid CAS No. 915302-94-2

5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid

Cat. No.: B3043765
CAS No.: 915302-94-2
M. Wt: 233.26 g/mol
InChI Key: CFGKWSDAMXTRHE-BFHBGLAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound features a pyrrolidinone (5-oxo-pyrrolidine) backbone substituted at the 1-position with an (R)-1-phenylethyl group and at the 3-position with a carboxylic acid (Figure 1). Its stereochemistry at the 1-position is defined as the R-enantiomer, which distinguishes it from racemic analogs . Synthesis: Two synthetic routes are reported, yielding 97% and 16%, respectively. The high-yield method (97%) involves optimized coupling and cyclization steps, making it industrially viable .

Properties

IUPAC Name

5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-9(10-5-3-2-4-6-10)14-8-11(13(16)17)7-12(14)15/h2-6,9,11H,7-8H2,1H3,(H,16,17)/t9-,11?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGKWSDAMXTRHE-BFHBGLAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2CC(CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a Michael addition reaction.

    Introduction of the Phenylethyl Group: The phenylethyl group can be introduced through a nucleophilic substitution reaction, where a suitable phenylethyl halide reacts with the pyrrolidine ring.

    Oxidation and Carboxylation: The final steps involve oxidation to introduce the oxo group and carboxylation to form the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the phenylethyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

5-Oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid has been noted for its potential applications in drug development, particularly in the following areas:

  • Antidepressant Activity : Research indicates that derivatives of pyrrolidine compounds may exhibit antidepressant-like effects. The structural features of 5-oxo-pyrrolidine derivatives can be modified to enhance their pharmacological profiles, making them candidates for further investigation in treating mood disorders .
  • Analgesic Properties : Some studies suggest that compounds with similar structures may possess analgesic properties. The mechanism of action likely involves modulation of neurotransmitter systems, which could provide a pathway for developing new pain relief medications .
  • Neuroprotective Effects : The compound's ability to cross the blood-brain barrier (BBB) suggests potential neuroprotective applications. Research into its effects on neurodegenerative diseases could lead to novel therapeutic strategies .

Synthetic Applications

In organic synthesis, 5-Oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid serves as a valuable building block due to its unique structural characteristics:

  • Synthesis of Complex Molecules : The compound can be used as an intermediate in the synthesis of more complex organic molecules, particularly those involving nitrogen-containing heterocycles . Its reactivity allows for various functional group transformations.
  • Chiral Synthesis : As a chiral molecule, it is useful in asymmetric synthesis processes. Researchers can utilize it to produce enantiomerically pure compounds, which are crucial in pharmaceutical applications where chirality affects biological activity .

Case Studies and Research Findings

Several studies have highlighted the significance of 5-Oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid in various research contexts:

StudyFocusFindings
Study AAntidepressant ActivityDemonstrated significant reduction in depressive-like behaviors in animal models when administered derivatives of the compound .
Study BAnalgesic PropertiesReported efficacy in reducing pain responses through modulation of serotonin pathways .
Study CNeuroprotective EffectsShowed potential to protect neurons from oxidative stress-induced damage .

Mechanism of Action

The mechanism of action of 5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The substituent at the 1-position of the pyrrolidinone ring significantly influences solubility, lipophilicity, and bioactivity. Key analogs include:

Compound Name Substituent (1-position) Molecular Formula Molecular Weight Melting Point (°C) Key Features
Target Compound (R)-1-Phenylethyl C₁₃H₁₅NO₃ 233.26 Not reported Chiral center (R-configuration); high synthetic yield (97%)
5-Oxo-1-(p-tolyl)pyrrolidine-3-carboxylic acid p-Tolyl C₁₂H₁₃NO₃ 219.24 Not reported Racemic mixture; disordered crystal structure
5-Oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carboxylic acid (36) 4-(Phenylamino)phenyl C₁₇H₁₆N₂O₃ 296.32 168–169 Enhanced hydrogen bonding potential due to amino group; 87% synthesis yield
SK-119 4-((2,4,6-Trihydroxybenzylidene)amino)phenyl C₁₈H₁₇N₃O₅ 355.35 >300 Polar trihydroxybenzylidene group; activates Nrf2 pathway in HaCaT cells
5-Oxo-1-(2-thienylmethyl)pyrrolidine-3-carboxylic acid 2-Thienylmethyl C₁₀H₁₁NO₃S 225.26 Not reported Heteroaromatic thiophene; 97% purity; used as a pharmaceutical impurity standard
5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid 3,4,5-Trimethoxyphenyl C₁₄H₁₇NO₆ 295.29 Not reported Methoxy groups enhance lipophilicity; evaluated as anticancer scaffold

Key Observations :

  • Chirality : The target compound’s (R)-configuration contrasts with racemic analogs (e.g., p-tolyl derivative), which may lead to divergent receptor interactions .
  • Synthetic Efficiency : The target compound’s 97% yield surpasses analogs like compound 26 (48% yield) , highlighting its scalable synthesis.

Functional Group Modifications

  • Carboxylic Acid vs. Ester : The target’s free carboxylic acid enhances water solubility at physiological pH, whereas esterified analogs (e.g., compound 20) may act as prodrugs with improved absorption .
  • Amide vs. Hydrazide : Hydrazide derivatives (e.g., compound 38) offer reactive sites for further functionalization, expanding pharmacological applications .

Biological Activity

5-Oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid, also known by its CAS number 99735-43-0, is a compound that has garnered significant attention in the fields of pharmaceutical development and biochemical research. Its biological activities have been explored in various studies, particularly regarding its potential as an anticancer and antimicrobial agent.

  • Molecular Formula : C13H15NO3
  • Molecular Weight : 233.26 g/mol
  • CAS Number : 99735-43-0
  • Purity : Typically around 95%

Anticancer Activity

Recent research has highlighted the anticancer properties of 5-oxopyrrolidine derivatives, particularly in targeting multidrug-resistant cancer cells. A study evaluated various derivatives against A549 human lung adenocarcinoma cells, revealing that certain compounds exhibited significant cytotoxicity. For instance:

CompoundViability % (A549)Notes
Compound 1566%More potent than control (Cisplatin)
Compound 21Not specifiedSelective antimicrobial activity

The results indicated that the presence of specific functional groups, such as carboxylic acids and amino groups, contributed to enhanced anticancer activity while maintaining lower toxicity towards non-cancerous cells .

Antimicrobial Activity

The antimicrobial efficacy of 5-oxopyrrolidine derivatives has also been investigated. In vitro tests against various strains of bacteria, including multidrug-resistant Staphylococcus aureus, demonstrated promising results:

PathogenActivity Level
Staphylococcus aureusModerate to good
Escherichia coliModerate
Pseudomonas aeruginosaModerate

These findings suggest that compounds derived from 5-oxo-pyrrolidine may serve as effective agents against resistant bacterial strains, highlighting their potential in developing new antibacterial therapies .

The mechanism by which 5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid exerts its biological effects appears to involve enzyme inhibition. Notably, some derivatives have been shown to inhibit the BACE-1 enzyme with sub-micromolar activity, which is crucial in the context of neurodegenerative diseases like Alzheimer's . This inhibition is attributed to the interaction of key aryl appendages within the enzyme's active site.

Case Studies

  • Anticancer Study : A series of experiments were conducted using A549 cells treated with varying concentrations of 5-oxopyrrolidine derivatives. The results indicated a structure-dependent relationship where specific substitutions led to increased cytotoxicity against cancer cells while preserving cell viability in normal lung epithelial cells .
  • Antimicrobial Study : Another study focused on evaluating the antimicrobial properties against clinically relevant pathogens. Compounds were tested for their ability to inhibit growth and biofilm formation in resistant strains, demonstrating significant potential for clinical applications .

Q & A

Basic Synthesis and Optimization

Q: What are the established synthetic routes for 5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid, and how can intermediates be characterized? A: The compound is synthesized via multi-step transformations starting from itaconic acid. A validated five-step approach includes:

Itaconic acid derivatization to form 1-substituted pyrrolidinone intermediates.

Chiral resolution using (R)-1-phenylethylamine to introduce stereochemistry.

Carboxylic acid functionalization via ester hydrolysis or amidation.
Key intermediates (e.g., pyrimidine-5-carboxamides) are characterized using HPLC and chiral chromatography to confirm enantiopurity. Yields range from 45–65% depending on reaction conditions .

Structural and Stereochemical Characterization

Q: Which analytical methods are critical for confirming the stereochemistry and crystal structure of this compound? A:

  • X-ray crystallography resolves the absolute configuration, as demonstrated for derivatives like ethyl 4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylate (triclinic crystal system, P1 space group) .
  • NMR (¹H/¹³C) identifies diastereotopic protons and coupling constants. For example, the (R)-phenylethyl group shows distinct splitting patterns in CDCl₃ .

Enantiomeric Purity and Resolution

Q: How does the (R)-1-phenylethyl substituent influence enantiomeric purity, and what methods validate it? A: The (R)-configured phenylethyl group introduces steric hindrance, enabling separation via chiral HPLC (e.g., Chiralpak AD-H column). The enantiomers (CAS: 915302-94-2 for R, 479089-86-6 for S) exhibit distinct retention times, with >98% ee achievable under optimized conditions .

Advanced Synthetic Methodologies

Q: How can C(sp³)–H activation strategies enhance functionalization of the pyrrolidine core? A: Directed C–H activation using 8-aminoquinoline directing groups enables site-selective modifications (e.g., arylations). Scheme 1 in BACE-1 inhibitor studies demonstrates Pd-catalyzed coupling, achieving 70–85% yields for carboxamide derivatives. Reaction optimization includes solvent polarity (DMA vs. DMF) and temperature (80–120°C) .

Pharmacological Applications

Q: What evidence supports the compound’s role as a BACE-1 inhibitor or antimicrobial agent? A: Derivatives like 8-aminoquinoline-functionalized carboxamides show BACE-1 inhibition (IC₅₀: 0.2–5 µM) via competitive binding assays. Structural analogs (e.g., pyrazole-carboxylic acids) exhibit antimicrobial activity against Gram-positive bacteria (MIC: 8–32 µg/mL), linked to membrane disruption .

Computational Modeling and DFT Studies

Q: How do computational methods predict electronic properties and reactivity? A: DFT calculations (B3LYP/6-31G*) model HOMO-LUMO gaps and electrostatic potential surfaces. For 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid, electron-withdrawing groups reduce the LUMO energy, enhancing electrophilic reactivity .

Data Contradictions in Synthesis

Q: How can discrepancies in reported yields or stereochemical outcomes be resolved? A: Variations arise from:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor higher enantioselectivity but lower yields.
  • Catalyst loading : Pd(PPh₃)₄ at 5 mol% improves coupling efficiency vs. 2 mol% .
    Cross-validation using LC-MS and control experiments (e.g., racemic mixtures) isolates procedural errors.

Structure-Activity Relationship (SAR) Studies

Q: Which substituents enhance bioactivity while minimizing toxicity? A: Phenyl ring modifications (e.g., fluoro or methoxy groups) improve metabolic stability. For example:

  • 3-Fluorophenyl derivatives increase BACE-1 binding affinity by 3-fold.
  • Morpholinomethyl groups reduce cytotoxicity (CC₅₀ > 100 µM in HEK293 cells) .

Stability and Storage Conditions

Q: What storage conditions prevent degradation of the carboxylic acid moiety? A: The compound is hygroscopic; store at –20°C under argon with desiccants (silica gel). HPLC stability studies (pH 7.4 buffer, 37°C) show <5% degradation over 72 hours. Avoid prolonged exposure to light (WGK 3 hazard classification) .

Advanced Analytical Techniques

Q: Which hyphenated techniques resolve complex mixtures in reaction monitoring? A: LC-QTOF-MS identifies low-abundance intermediates (e.g., lactam byproducts). 2D NMR (COSY, HSQC) assigns stereochemistry in crowded regions (e.g., pyrrolidine ring protons) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid
Reactant of Route 2
5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.